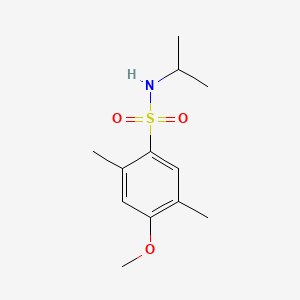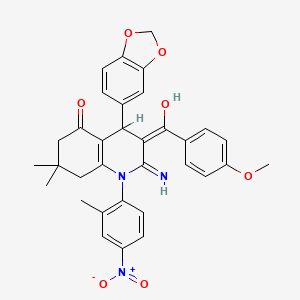![molecular formula C15H15ClN2O B13378614 2-[(2-Chlorophenyl)diazenyl]-4-isopropylphenol](/img/structure/B13378614.png)
2-[(2-Chlorophenyl)diazenyl]-4-isopropylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chlorophenyl)diazenyl]-4-isopropylphenol is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chlorophenyl)diazenyl]-4-isopropylphenol typically involves the diazotization of 2-chloroaniline followed by coupling with 4-isopropylphenol. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature and pH levels, and the use of advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chlorophenyl)diazenyl]-4-isopropylphenol has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, affecting their function. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol
- 2-[(4-Chlorophenyl)diazenyl]-1H-imidazole
- 4-[(E)-(2-Chlorophenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one .
Uniqueness: 2-[(2-Chlorophenyl)diazenyl]-4-isopropylphenol stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C15H15ClN2O |
|---|---|
Molekulargewicht |
274.74 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)diazenyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C15H15ClN2O/c1-10(2)11-7-8-15(19)14(9-11)18-17-13-6-4-3-5-12(13)16/h3-10,19H,1-2H3 |
InChI-Schlüssel |
VRPYWGNNYNZSDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(5-methylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378537.png)

![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B13378546.png)
![2-[4-[(E)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B13378558.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]acetamide](/img/structure/B13378567.png)
![2-(3-chloro-2-methylphenyl)-4-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B13378575.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378579.png)
![4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B13378585.png)

![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378590.png)
![2-[(4-Ethoxyphenyl)diazenyl]-4-isopropylphenol](/img/structure/B13378597.png)

![(5E)-2-(2,3-dichloroanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378603.png)
![Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13378612.png)
